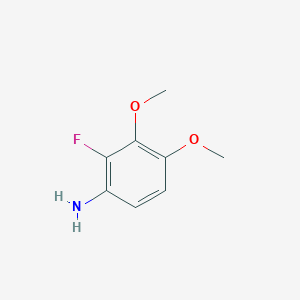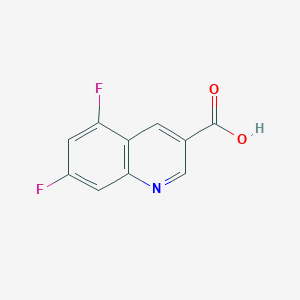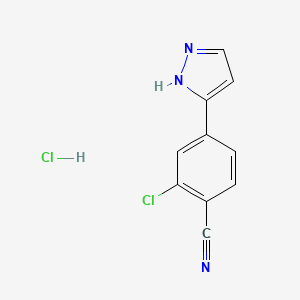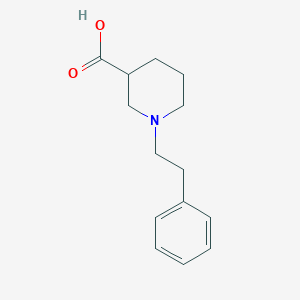
1-(2-Phenylethyl)piperidine-3-carboxylic acid
Descripción general
Descripción
1-(2-Phenylethyl)piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom This compound is characterized by the presence of a phenylethyl group attached to the piperidine ring at the second position and a carboxylic acid group at the third position
Mecanismo De Acción
Target of Action
The primary target of 1-(2-Phenylethyl)piperidine-3-carboxylic acid is the GABA (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
This compound acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the availability of GABA in the synaptic cleft. This leads to an increase in GABAergic inhibition, which results in decreased neuronal excitability .
Biochemical Pathways
GABAergic signaling pathway . By increasing the availability of GABA, it enhances the inhibitory effects of GABA on post-synaptic neurons, thereby modulating the overall excitability of the neuronal network .
Result of Action
The inhibition of GABA uptake by this compound leads to an increase in the concentration of GABA in the synaptic cleft. This results in enhanced GABAergic inhibition, which can lead to a decrease in neuronal excitability. This could potentially have therapeutic implications in conditions characterized by excessive neuronal activity, such as epilepsy and neuropathic pain .
Análisis Bioquímico
Biochemical Properties
1-(2-Phenylethyl)piperidine-3-carboxylic acid is known to participate in various biochemical reactions. It has been reported to exhibit significant in vitro activity as an inhibitor of the uptake of GABA into neuronal and glial cells . This suggests that it interacts with GABA transporters, which are proteins that play a crucial role in the regulation of GABAergic neurotransmission .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on GABAergic neurotransmission. By inhibiting the uptake of GABA, it can potentially increase the concentration of this neurotransmitter in the synaptic cleft, thereby enhancing GABAergic signaling . This could have various effects on cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with GABA transporters. As an inhibitor of GABA uptake, it prevents the reuptake of this neurotransmitter into neurons and glial cells, thereby increasing its availability in the synaptic cleft . This can lead to enhanced activation of GABA receptors and increased GABAergic signaling .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Considering the well-characterized metabolism of the pharmaceutically used opioid fentanyl and the so far available data, the metabolism of the new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)piperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of phenylethylamine with a suitable piperidine derivative can lead to the formation of the desired compound. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Phenylethyl)piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .
Aplicaciones Científicas De Investigación
1-(2-Phenylethyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine-3-carboxylic acid: A simpler analog without the phenylethyl group.
Phenylethylamine: Lacks the piperidine ring but contains the phenylethyl group.
Pipecolic acid: Contains a piperidine ring with a carboxylic acid group but lacks the phenylethyl group.
Uniqueness
1-(2-Phenylethyl)piperidine-3-carboxylic acid is unique due to the presence of both the phenylethyl group and the piperidine ring, which confer specific chemical and biological properties.
Propiedades
IUPAC Name |
1-(2-phenylethyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(17)13-7-4-9-15(11-13)10-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXDRVVZESQZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


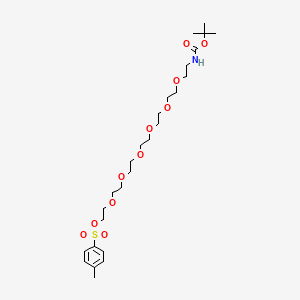
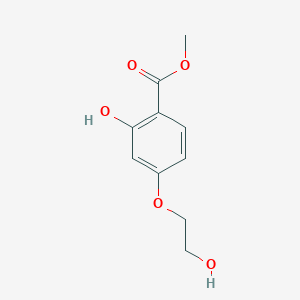
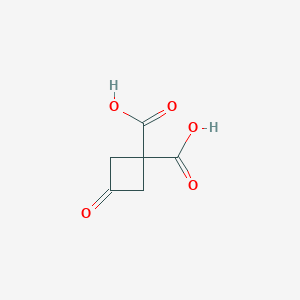
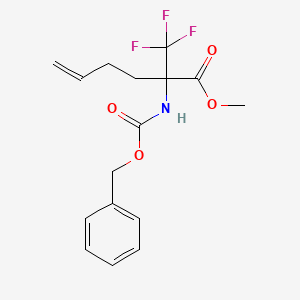
amine](/img/structure/B3096958.png)
![Butyl[(3-phenoxyphenyl)methyl]amine](/img/structure/B3096968.png)
amine](/img/structure/B3096973.png)
![8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B3096980.png)
![[4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B3096994.png)

